(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a benzothiadiazine backbone, which is a type of heterocyclic compound. Benzothiadiazines are often used in medicinal chemistry and have a wide range of biological activities . The compound also contains a vinylbenzyl group, which is a type of functional group often used in polymer chemistry .
Scientific Research Applications
Synthesis and Antioxidant Properties
The synthesis and evaluation of antioxidant properties have been a significant focus in the field of chemical research involving morpholine derivatives and related compounds. For example, Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The study demonstrated that these compounds exhibit effective antioxidant power, suggesting their potential utility in combating oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Structural Exploration and Antiproliferative Activity
Another area of research is the structural exploration and evaluation of biological activities such as antiproliferative effects. Prasad et al. (2018) synthesized (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and evaluated its antiproliferative activity. The structural characterization and analysis of intermolecular interactions highlight the compound's potential in medicinal chemistry (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Practical Asymmetric Synthesis
In pharmaceutical synthesis, the asymmetric synthesis of key intermediates is crucial. Kopach et al. (2015) developed a novel synthesis for (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, demonstrating an efficient and scalable process. This work underscores the importance of innovative synthetic routes in the development of pharmaceuticals (Kopach, Heath, Scherer, Pietz, Astleford, Mccauley, Singh, Wong, Coppert, Kerr, Houghton, Rhodes, & Tharp, 2015).
Antitumour and Antimicrobial Activities
Research also extends to the synthesis of novel compounds with potential antitumour and antimicrobial activities. Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and tested its efficacy against various cancer cell lines, indicating its potential in cancer research (Tang & Fu, 2018).
properties
IUPAC Name |
[1-[(4-ethenylphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-17-5-7-18(8-6-17)15-25-19-14-16(2)4-9-20(19)30(27,28)21(23-25)22(26)24-10-12-29-13-11-24/h3-9,14H,1,10-13,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCUJACHAFXTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)C=C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.